1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline
Overview
Description
1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline is a useful research compound. Its molecular formula is C22H26N2O and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.204513457 g/mol and the complexity rating of the compound is 437. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Progressive Insights into Pharmacological Importance
Isoquinoline derivatives, including 1-[4-(1-piperidinylmethyl)benzoyl]-1,2,3,4-tetrahydroquinoline, have shown a wide range of biological potentials such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, anti-malarial, and more. These compounds are pivotal in developing low-molecular-weight inhibitors for pharmacotherapeutic applications, reflecting their broad-spectrum pharmacological importance (Danao et al., 2021).
Tetrahydroisoquinolines in Therapeutics
Tetrahydroisoquinoline derivatives, including the compound of interest, have found applications as anticancer antibiotics and are part of the ‘privileged scaffolds’ in drug discovery. Their therapeutic potential extends to treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. These compounds have been recognized for their role in drug discovery, notably in cancer and CNS disorders, showcasing their versatility and potential as novel therapeutic agents (Singh & Shah, 2017).
Aldo-Keto Reductase Inhibitors
Aldo-Keto Reductase (AKR) 1C3 inhibitors, including tetrahydroisoquinoline derivatives, offer therapeutic advantages in treating hormonal and hormone-independent malignancies. These compounds serve as potential treatments for prostate cancer, breast cancer, and acute myeloid leukemia, underlining the critical role of isoquinoline derivatives in cancer therapy (Penning, 2017).
Antimalarial Efficacy
The compound has implications in antimalarial therapies, especially in the development of combination therapies such as dihydroartemisinin–piperaquine, demonstrating over 95% cure rates against Plasmodium falciparum. This highlights the compound's role in addressing global health challenges posed by malaria (Gargano et al., 2011).
Prokinetic Agent in Gastrointestinal Motility Disorders
As a prokinetic agent, derivatives of the compound facilitate or restore motility throughout the gastrointestinal tract, demonstrating efficacy in treating disorders such as reflux oesophagitis and gastroparesis. This underscores the compound's potential in addressing gastrointestinal dysfunctions (McCallum et al., 2012).
Properties
IUPAC Name |
3,4-dihydro-2H-quinolin-1-yl-[4-(piperidin-1-ylmethyl)phenyl]methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c25-22(24-16-6-8-19-7-2-3-9-21(19)24)20-12-10-18(11-13-20)17-23-14-4-1-5-15-23/h2-3,7,9-13H,1,4-6,8,14-17H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSGKZGLVLTXSOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC=C(C=C2)C(=O)N3CCCC4=CC=CC=C43 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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